Fmoc-dab-oh Fmoc-dab-oh
Brand Name: Vulcanchem
CAS No.: 161420-87-7
VCID: VC21536793
InChI: InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O
Molecular Formula: C19H20N2O4
Molecular Weight: 340.4 g/mol

Fmoc-dab-oh

CAS No.: 161420-87-7

VCID: VC21536793

Molecular Formula: C19H20N2O4

Molecular Weight: 340.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-dab-oh - 161420-87-7

Description

Fmoc-dab-oh, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid, is a derivative of 2,4-diaminobutyric acid (Dab) protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in peptide synthesis due to its ability to protect the amino group, allowing for selective deprotection and coupling reactions during solid-phase peptide synthesis (SPPS).

Chemical Reactions

  • Deprotection Reactions: The Fmoc group can be removed using bases like piperidine or DBU.

  • Acylation Reactions: The free amino group can react with acylating agents to form amide bonds.

  • Substitution Reactions: Not typically relevant for Fmoc-dab-oh but can be applicable in modified derivatives.

Applications in Peptide Synthesis

Fmoc-dab-oh is a crucial building block in peptide synthesis, particularly in SPPS. It allows for the construction of complex peptide sequences by protecting the amino group, thus preventing unwanted side reactions during synthesis.

Data Table: Antimicrobial Activity of Peptides Containing Dab Derivatives

Peptide VariantMIC (µg/mL) against E. coliMIC (µg/mL) against S. TyphimuriumMIC (µg/mL) against P. aeruginosa
Control (Polymyxin B)0.50.51
Peptide with Dab Derivative122
CAS No. 161420-87-7
Product Name Fmoc-dab-oh
Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
IUPAC Name (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1
Standard InChIKey ZZDRDGKSMGGBDI-KRWDZBQOSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O
PubChem Compound 7019708
Last Modified Aug 15 2023

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